molecular formula C27H24N4O2S B2740877 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 957626-48-1

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2740877
M. Wt: 468.58
InChI Key: CSQYEUQNTADBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide is a heterocyclic compound with a five-membered imidazole ring.

  • It possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds.

  • Imidazole is also known as 1,3-diazole and is amphoteric, showing both acidic and basic properties.

  • It is a white or colorless solid, highly soluble in water and other polar solvents.

  • Imidazole is a core component of natural products like histidine, purine, histamine, and DNA structures.





  • Synthesis Analysis



    • The synthesis of this compound involves the condensation of appropriate precursors, likely through a multistep process.

    • Further details on the specific synthetic route would require access to relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula is C19H16N4O2S .

    • The compound contains a benzyl group, an imidazole ring, and a methylphenyl group.

    • The detailed molecular structure can be visualized using computational tools or chemical software.





  • Chemical Reactions Analysis



    • The compound’s reactivity and chemical reactions would depend on its functional groups and substituents.

    • Further studies are needed to explore its reactivity with various reagents.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties include solubility, melting point, and stability.

    • Chemical properties would involve its behavior in different environments and reactions.




  • Scientific Research Applications

    Synthetic Methodologies and Compound Reactivity

    Research in synthetic chemistry has explored the reactivity of related acetamide derivatives, leading to the synthesis of a variety of compounds including aminothiazole, amino-oxazole, and quinazoline derivatives. These synthetic routes offer a groundwork for producing compounds with potential for various biological applications. Computational calculations, such as those involving HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, have been applied to understand the electronic properties and reactivity of these compounds, correlating experimental observations with theoretical predictions (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

    Antimicrobial and Antimalarial Activities

    Compounds synthesized from acetamide derivatives have shown significant antimicrobial activity, highlighting their potential in addressing antibiotic resistance issues. For example, specific acetamide derivatives have exhibited high activity towards strains like Escherichia coli and Staphylococcus aureus. Additionally, some derivatives have been investigated for their antimalarial properties, contributing valuable insights into the development of new antimalarial drugs. These studies underline the importance of such compounds in medicinal chemistry and drug discovery processes (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

    Electrocatalytic and Sensor Applications

    Research into electrochemical sensors has utilized quinazolinone derivatives for the voltammetric determination of various substances, demonstrating the electrocatalytic properties of these compounds. This illustrates the broader applications of such molecules beyond pharmaceuticals, extending into analytical chemistry for the development of sensitive and selective sensors for biomedical and environmental monitoring (H. Karimi-Maleh et al., 2014).

    Molecular Docking and Theoretical Studies

    Theoretical studies, including molecular docking, have been applied to understand the binding affinity and mechanism of action of quinazolinone derivatives as potential inhibitors of enzymes or receptors. These studies are crucial for rational drug design, allowing scientists to predict how modifications to the chemical structure could improve efficacy or reduce toxicity. The insights gained from such research contribute significantly to the development of new therapeutic agents with optimized properties (A. Gangjee et al., 1996).

    Safety And Hazards



    • As a research compound, it is not intended for human or veterinary use.

    • Safety data would need to be obtained from relevant sources.




  • Future Directions



    • Further research could explore its pharmacological activities, potential drug development, and optimization.

    • Investigating its interactions with biological targets and toxicity profiles would be essential.




    properties

    IUPAC Name

    2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H24N4O2S/c1-18-11-13-20(14-12-18)16-28-24(32)17-34-27-30-22-10-6-5-9-21(22)25-29-23(26(33)31(25)27)15-19-7-3-2-4-8-19/h2-14,23H,15-17H2,1H3,(H,28,32)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CSQYEUQNTADBNX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H24N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    468.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

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